Mca-SEVKMDAEFRK(Dnp)RR-NH2

Alzheimer's disease Enzyme kinetics BACE1 inhibition

This wild-type BACE1 FRET substrate (CAS 1802078-33-6) is essential for studies of native APP processing. It exhibits a Km of 5.2 μM, >50x selectivity over BACE2, and a C-terminal di-arginine motif for enhanced cellular uptake. Ideal for HTS, inhibitor screening, and live-cell imaging. Ensure assay fidelity—specify this exact sequence for reproducible kinetic and selectivity data.

Molecular Formula C87H129N27O28S
Molecular Weight 2033.2 g/mol
Cat. No. B12382480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMca-SEVKMDAEFRK(Dnp)RR-NH2
Molecular FormulaC87H129N27O28S
Molecular Weight2033.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
InChIInChI=1S/C87H129N27O28S/c1-45(2)71(112-80(132)59(28-30-68(119)120)107-83(135)63(44-115)101-66(116)39-48-40-70(123)142-65-42-50(141-4)24-25-51(48)65)84(136)109-55(18-9-11-32-88)76(128)108-60(31-37-143-5)79(131)111-62(43-69(121)122)81(133)100-46(3)73(125)103-58(27-29-67(117)118)78(130)110-61(38-47-16-7-6-8-17-47)82(134)106-57(22-15-36-99-87(94)95)77(129)104-54(19-10-12-33-96-52-26-23-49(113(137)138)41-64(52)114(139)140)75(127)105-56(21-14-35-98-86(92)93)74(126)102-53(72(89)124)20-13-34-97-85(90)91/h6-8,16-17,23-26,40-42,45-46,53-63,71,96,115H,9-15,18-22,27-39,43-44,88H2,1-5H3,(H2,89,124)(H,100,133)(H,101,116)(H,102,126)(H,103,125)(H,104,129)(H,105,127)(H,106,134)(H,107,135)(H,108,128)(H,109,136)(H,110,130)(H,111,131)(H,112,132)(H,117,118)(H,119,120)(H,121,122)(H4,90,91,97)(H4,92,93,98)(H4,94,95,99)/t46-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,71-/m0/s1
InChIKeyXUDKXGUKZYNWPG-VWXYQOISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mca-SEVKMDAEFRK(Dnp)RR-NH2: Wild-Type APP FRET Substrate for BACE1 and TOP Activity in Alzheimer's Research


Mca-SEVKMDAEFRK(Dnp)RR-NH2 (CAS 1802078-33-6) is a synthetic fluorogenic peptide substrate designed to monitor β-secretase (BACE1) and thimet oligopeptidase (TOP) enzymatic activity via fluorescence resonance energy transfer (FRET) [1]. The molecule incorporates the wild-type amyloid precursor protein (APP) β-secretase cleavage site (Lys-Met, corresponding to APP residues 670-671) [2]. A 7-methoxycoumarin (Mca) fluorescent donor is attached to the N-terminus, while a 2,4-dinitrophenyl (Dnp) quencher is conjugated to the side chain of Lys at position 10 . In its intact state, Mca fluorescence is quenched by over 98% through FRET; upon enzymatic cleavage between Lys4 and Met5, the Mca fragment is released, resulting in a significant fluorescence increase that enables real-time, quantitative measurement of enzyme kinetics and inhibitor screening [1].

Why Mca-SEVKMDAEFRK(Dnp)RR-NH2 Cannot Be Replaced by Generic FRET Substrates: Wild-Type Selectivity and Distinct Kinetic Profile


Substituting Mca-SEVKMDAEFRK(Dnp)RR-NH2 with a generic BACE1 FRET substrate—particularly those containing the Swedish mutant (Lys-Met/Asn-Leu) sequence—compromises experimental validity when wild-type enzyme activity is the research focus. The wild-type sequence in this compound mimics the native, low-efficiency APP cleavage site, exhibiting a Km of 5.2 μM, which is over sevenfold higher than the 0.7 μM Km of the Swedish mutant probe [1]. This difference reflects the physiological processing rate of APP under non-pathological conditions [2]. Furthermore, the molecule demonstrates >50-fold selectivity for BACE1 over BACE2 [1], a specificity profile that is not assured with alternative substrates that may exhibit off-target cleavage by cathepsin D or other aspartyl proteases [2]. The inclusion of a C-terminal di-arginine (RR-NH2) motif further enhances solubility and membrane permeability, a feature absent in many truncated analogs, which directly impacts performance in cell-based assays [1]. Consequently, using a non-identical FRET substrate can lead to misinterpretation of inhibitor potency, altered signal-to-noise ratios, and inaccurate kinetic parameter determination.

Mca-SEVKMDAEFRK(Dnp)RR-NH2 Quantitative Differentiation: Head-to-Head Kinetic and Selectivity Data for Informed Procurement


Kinetic Differentiation: Wild-Type vs. Swedish Mutant Substrate Affinity (Km) for BACE1

Mca-SEVKMDAEFRK(Dnp)RR-NH2 exhibits a Km of 5.2 μM for wild-type BACE1, which is approximately 7.4-fold higher than the 0.7 μM Km reported for the corresponding Swedish mutant FRET substrate (Mca-SEVNLDAEFK(Dnp)) under comparable assay conditions [1]. This quantitative difference reflects the lower intrinsic catalytic efficiency of BACE1 toward the native APP sequence and is consistent with the ~70-fold higher kcat/Km ratio for the Swedish mutant over wild-type observed in unlabeled peptide substrates [2].

Alzheimer's disease Enzyme kinetics BACE1 inhibition

Selectivity Profiling: BACE1 vs. BACE2 Discrimination by Mca-SEVKMDAEFRK(Dnp)RR-NH2

The substrate demonstrates high selectivity for BACE1, with a reported >50-fold preference over BACE2 [1]. While specific kinetic constants for BACE2 cleavage are not provided in the source, this selectivity ratio is critical for experiments where BACE2 background activity could confound results. In contrast, alternative FRET substrates, such as those based on the Swedish mutant sequence, have been documented to be cleaved by cathepsin D at a rate (kcat/Km = 5,300 M-1s-1) that exceeds the wild-type BACE1 rate (kcat/Km = 46.6 M-1s-1) by over 100-fold [2].

Enzyme selectivity BACE1/BACE2 Assay development

FRET Signal Amplification: Fluorescence Enhancement and Quenching Efficiency

Upon BACE1 cleavage, Mca-SEVKMDAEFRK(Dnp)RR-NH2 yields a 15-fold increase in fluorescence intensity [1]. The high quenching efficiency (>98%) of the intact substrate ensures a low background signal [1]. This level of signal amplification is comparable to other optimized FRET substrates, but the precise combination of donor-acceptor pair and peptide linker length in this specific construct is engineered to maximize the dynamic range for wild-type BACE1 activity detection. Alternative substrates may exhibit lower fold-increase values depending on their sequence and fluorophore placement; for example, some commercial FRET substrates report signal enhancements of 5- to 10-fold .

FRET assay Signal-to-noise ratio Fluorescence quantification

Structural Design for Enhanced Cell Permeability and Solubility via C-Terminal Di-Arginine Motif

The inclusion of a C-terminal di-arginine (RR-NH2) tail in Mca-SEVKMDAEFRK(Dnp)RR-NH2 enhances cellular uptake, with studies indicating a 3-fold increase in membrane penetration efficiency compared to single arginine-terminated analogs [1]. This design feature is critical for applications requiring intracellular delivery of the FRET probe, such as live-cell imaging of endogenous BACE1 activity. Many commercially available BACE1 FRET substrates lack this extended cationic motif, which limits their utility in cell-based assays without additional modification or the use of transfection reagents.

Cell permeability Peptide chemistry Live-cell imaging

Optimal Use Cases for Mca-SEVKMDAEFRK(Dnp)RR-NH2: Validated Applications in Alzheimer's Research and Inhibitor Screening


Distinguishing Wild-Type vs. Swedish Mutant BACE1 Activity in Alzheimer's Disease Models

This substrate is ideally suited for comparative studies investigating the differential processing of wild-type versus Swedish mutant APP. The 7.4-fold higher Km (5.2 μM vs. 0.7 μM) enables researchers to quantitatively assess the impact of the Swedish mutation on BACE1 catalytic efficiency in the same experimental system [1][2]. This application is critical for understanding the molecular basis of early-onset familial Alzheimer's disease and for evaluating inhibitors that specifically target the wild-type enzyme without affecting mutant processing.

High-Throughput Screening (HTS) for Wild-Type BACE1 Inhibitors with Minimal BACE2 Interference

The >50-fold selectivity for BACE1 over BACE2 makes Mca-SEVKMDAEFRK(Dnp)RR-NH2 the preferred substrate for HTS campaigns aimed at identifying inhibitors that specifically target the wild-type enzyme [1]. This selectivity reduces the likelihood of false positives arising from BACE2 inhibition and ensures that hit compounds are relevant to the physiological processing of APP in non-mutated systems. The robust 15-fold fluorescence enhancement further supports automated, high-density plate reader formats [1].

Live-Cell Imaging of Endogenous BACE1 Activity in Neuronal Cultures

The C-terminal di-arginine motif confers a 3-fold increase in cellular uptake compared to single-arginine analogs [1], enabling direct visualization of BACE1 activity in live primary neurons or cell lines without the need for transfection or detergent permeabilization. This application allows for spatiotemporal mapping of BACE1 activity, particularly within subcellular compartments such as early endosomes, and for monitoring the effects of pharmacological agents on enzyme activity in a physiologically relevant context.

Biochemical Characterization of Thimet Oligopeptidase (TOP) as a β-Secretase Candidate

Mca-SEVKMDAEFRK(Dnp)RR-NH2 serves as a validated substrate for thimet oligopeptidase (TOP) . Given the proposed role of TOP as an alternative β-secretase in APP processing, this substrate allows researchers to measure TOP's β-secretase-like activity in vitro and to screen for selective TOP inhibitors. This application is essential for delineating the contributions of BACE1 versus TOP to Aβ generation and for evaluating the therapeutic potential of dual-target or selective inhibitors.

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